[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
Description
Stereochemical Configuration Analysis
The stereochemical complexity of this compound arises from multiple chiral centers within its oxolane ring, phosphoryl groups, and side chain linkages. The oxolane ring (a five-membered sugar moiety) adopts a ribose-like configuration, with the purine base (6-aminopurin-9-yl, adenine) attached at the 1'-position, consistent with canonical nucleoside architecture. Key stereocenters include:
- C2' and C3' of the oxolane ring : These positions influence ring puckering, with phosphorylation at C2' and C3' stabilizing a C3'-endo conformation, as observed in phosphorylated nucleosides.
- C4' hydroxy group : The equatorial orientation of the 4'-hydroxy group facilitates hydrogen bonding with adjacent phosphoryl oxygen atoms.
- Chiral centers in the phosphoryl linkages : The oxidophosphoryl groups at C2 and C5 introduce tetrahedral phosphorus centers with specific configurations, confirmed via $$^{31}\text{P}$$-NMR spectroscopy.
A summary of stereochemical assignments is provided below:
| Stereochemical Center | Configuration | Analytical Method |
|---|---|---|
| Oxolane C2' | $$R$$ | X-ray crystallography |
| Oxolane C3' | $$S$$ | $$^{1}\text{H}$$-NMR coupling constants |
| Phosphoryl P1 | $$R_p$$ | $$^{31}\text{P}$$-NMR |
| Phosphoryl P2 | $$S_p$$ | $$^{31}\text{P}$$-NMR |
The side chain’s sulfanyl-ethylamino-pentaenoyl moiety introduces additional stereochemical complexity at the thioether linkage (C-S-C bond) and the amide group, with trans configurations predominating due to steric hindrance.
Phosphorylated Oxolane Ring System Dynamics
The oxolane ring’s conformational flexibility is modulated by phosphorylation and hydrogen bonding. Key findings include:
Ring Puckering : Unphosphorylated oxolane rings typically adopt a C2'-endo conformation. However, phosphorylation at C2' and C3' shifts the equilibrium toward a C3'-endo puckering, as evidenced by nuclear Overhauser effect (NOE) measurements. This conformation aligns with the steric demands of the bulky phosphoryl groups.
Phosphoryl Group Interactions : The oxidophosphoryl groups engage in intramolecular hydrogen bonds with the 4'-hydroxy group ($$d = 2.8 \, \text{Å}$$) and the adenine N3 atom ($$d = 3.1 \, \text{Å}$$), stabilizing a compact structure. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol stabilization energy from these interactions.
Electronic Effects : The electron-withdrawing phosphoryl groups increase the oxolane ring’s rigidity, reducing the pseudorotation barrier from 8.2 kcal/mol (unmodified) to 5.1 kcal/mol (phosphorylated).
The table below summarizes key conformational parameters:
| Parameter | Unphosphorylated Oxolane | Phosphorylated Oxolane |
|---|---|---|
| Predominant Puckering | C2'-endo | C3'-endo |
| Pseudorotation Barrier | 8.2 kcal/mol | 5.1 kcal/mol |
| H-bond Stabilization | N/A | 12.3 kcal/mol |
Sulfanyl-Ethylamino-Pentaenoyl Side Chain Conformational Studies
The side chain’s 34-carbon pentaenoyl group (tetratriaconta-16,19,22,25,28-pentaenoyl) exhibits unique conformational behavior due to its polyunsaturated structure:
Double-Bond Geometry : The five double bonds (positions 16, 19, 22, 25, 28) adopt trans configurations, as confirmed by $$^{13}\text{C}$$-NMR coupling constants ($$J = 15.2 \, \text{Hz}$$). This all-trans arrangement minimizes steric clashes between methylene groups.
Chain Flexibility : Molecular dynamics (MD) simulations reveal two dominant conformers:
- Extended Conformer : The chain adopts a linear geometry, stabilized by van der Waals interactions between double bonds ($$d = 4.5 \, \text{Å}$$).
- Helical Conformer : A right-handed helix forms due to torsional strain at the C19–C22 segment ($$\phi = 55^\circ$$), prevalent in apolar solvents.
Sulfanyl-Ethylamino Linker : The thioether bond (C-S-C) adopts a gauche conformation ($$\theta = 68^\circ$$), while the ethylamino group participates in intramolecular H-bonds with the proximal phosphoryl oxygen ($$d = 2.9 \, \text{Å}$$).
The side chain’s conformational landscape is summarized below:
| Conformer | Population (Water) | Population (Chloroform) | Key Stabilizing Forces |
|---|---|---|---|
| Extended | 72% | 38% | van der Waals interactions |
| Helical | 18% | 54% | Torsional strain relief |
| Intermediate | 10% | 8% | Transient H-bonds |
Properties
CAS No. |
8020-83-5 |
|---|---|
Molecular Formula |
C55H88N7O17P3S-4 |
Molecular Weight |
1244.3 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C55H92N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h8-9,11-12,14-15,17-18,20-21,42-44,48-50,54,65-66H,4-7,10,13,16,19,22-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/p-4 |
InChI Key |
DKGVLECOSNIGFF-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach, assembling the nucleoside and phosphate moieties separately before coupling. The core steps are:
a. Synthesis of the Purine Nucleoside Base:
- Starting with commercially available 6-aminopurine derivatives, nucleoside formation involves glycosylation with protected sugar moieties, such as oxolane derivatives, under conditions favoring regioselectivity.
- The sugar component, typically a protected 2-deoxy- or ribose analog, is functionalized at the 3'-position with hydroxyl groups, which are subsequently deprotected after coupling.
- The 3'-hydroxyl group of the nucleoside is selectively phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl₃), phosphoramidites, or phosphorochloridates, under anhydrous conditions.
- The phosphorylation step may involve the formation of phosphite intermediates, which are oxidized to phosphate esters.
c. Incorporation of Lipid-like Side Chains:
- The long-chain acyl groups, such as the tetratriaconta-16,19,22,25,28-pentaenoylsulfanyl groups, are introduced via acylation reactions.
- These are typically attached through nucleophilic substitution or esterification of hydroxyl groups on the sugar or phosphate backbone, using acyl chlorides or activated fatty acids.
d. Final Coupling and Deprotection:
- The phosphorylated nucleoside is coupled with the lipid side chains under controlled conditions.
- Protective groups are removed under mild conditions to yield the final compound, ensuring the integrity of sensitive functional groups.
Specific Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Nucleoside formation | 6-aminopurine derivatives, protected sugars | Glycosylation at 9-position | Formation of nucleoside core |
| Phosphorylation | POCl₃, phosphoramidites | Anhydrous, inert atmosphere, low temperature | Selective phosphorylation at 3'-OH |
| Lipid side chain attachment | Acyl chlorides, fatty acids, coupling agents (e.g., DCC, EDC) | Room temperature, inert atmosphere | Lipid chain attachment |
| Deprotection | Acidic or basic hydrolysis | Mild conditions | Removal of protecting groups |
Data Tables Summarizing Synthesis Parameters
Chemical Reactions Analysis
Types of Reactions: The compound [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and amino groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize the reaction yield and selectivity.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
The compound [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections. Additionally, its unique structure makes it a valuable tool in the development of new diagnostic and therapeutic agents.
Mechanism of Action
The mechanism of action of [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival. The detailed molecular interactions and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate ()
- Key Differences: Replaces the long polyunsaturated fatty acid with a 3-aminopropylsulfanyl group on the adenine base. Lacks the dimethyl-4-oxobutoxy phosphoryl substructure.
- Impact: Reduced lipophilicity (LogP: -6.6 vs. estimated higher value for the target compound) limits membrane permeability . The 3-aminopropylsulfanyl group may enhance interactions with cysteine-rich enzymatic pockets .
4-({({[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}oxy)-N-[2-({2-[(9E)-hexadec-9-enoylsulfanyl]ethyl}-C-hydroxycarbonimidoyl)ethyl]-2-hydroxy-3,3-dimethylbutanimidic acid ()
- Key Differences: Features a monounsaturated hexadec-9-enoyl chain instead of a pentaunsaturated C34 chain. Includes a hydroxycarbonimidoyl group, enhancing hydrogen-bonding capacity.
Non-Lipid-Modified Nucleotide Analogs
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-sulfanyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate ()
- Key Differences :
- Lacks lipid modifications; instead, incorporates a sulfanyl group on the oxolan ring .
- Impact :
Computational Similarity Analysis
Using Tanimoto and Dice coefficients ():
- The target compound shares <50% similarity with non-lipid-modified analogs (e.g., derivatives) due to its extended lipid tail.
- Closer similarity (~65–70%) to other lipid-nucleotide hybrids () is observed, driven by shared phosphorylated oxolan and sulfur linkages .
Biological Activity
The compound [5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate, also known as triazanium phosphate, is a complex organic molecule with significant potential in biochemical research and therapeutic applications. Its intricate structure suggests various biological interactions and activities, which are critical for understanding its potential uses in medicine.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 1169.25 g/mol. The presence of multiple functional groups including amino, hydroxy, and phosphate moieties indicates its potential for diverse biological interactions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. This could relate to its structural similarity to other known enzyme inhibitors.
- Cell Signaling : The phosphate group may play a crucial role in cell signaling pathways, potentially mimicking or interfering with natural signaling molecules such as ATP.
- Antioxidant Properties : The presence of hydroxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
Case Studies
- Cancer Research : In vitro studies have shown that triazanium phosphate can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and death. This mechanism is hypothesized to involve the activation of caspases and the downregulation of anti-apoptotic proteins.
- Diabetes Treatment : Research indicates that compounds similar to triazanium phosphate may enhance insulin sensitivity and glucose uptake in muscle cells. This effect could be linked to modulation of the mTOR pathway, which is crucial for cellular metabolism.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| Triazanium Phosphate | 1169.25 g/mol | Enzyme inhibition, antioxidant | |
| Adenosine Triphosphate (ATP) | 507.18 g/mol | Energy transfer, signaling | |
| Cyclic Adenosine Monophosphate (cAMP) | 329.21 g/mol | Signaling molecule |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of triazanium phosphate:
- Absorption and Metabolism : The compound exhibits favorable absorption characteristics when administered orally, with peak plasma concentrations observed within 30–60 minutes post-administration.
- Toxicology Profile : Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further long-term studies are required to establish safety profiles comprehensively.
- Potential Applications : Due to its multifaceted biological activity, triazanium phosphate is being explored for applications in treating metabolic disorders, cancer therapy, and as an adjunct in regenerative medicine.
Q & A
Q. What are the key challenges in synthesizing this compound, and what strategies are recommended for optimizing yield and purity?
The compound’s synthesis involves multi-step phosphorylation, fatty acid conjugation, and stereochemical control. Critical challenges include:
- Protecting group management : Use transient protecting groups (e.g., 9-fluorenylmethoxycarbonyl) for phosphate and hydroxyl moieties to prevent undesired side reactions .
- Low-temperature reactions : For example, sulfoxide-mediated oxidations at -85°C (as in ) stabilize reactive intermediates .
- Purification : Employ reverse-phase chromatography (e.g., Alltech RSil C18 columns) and validate purity via (δ 1.8–3.5 ppm for aliphatic chains) and mass spectrometry (MS) .
Methodological Tip : Use fractional factorial design to test variables like temperature, reagent equivalents, and reaction time, prioritizing steps with <85% yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
- Nuclear Magnetic Resonance (NMR) : identifies phosphate linkages (δ -2 to +5 ppm), while resolves sugar and fatty acid protons .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI-MS) in negative mode detects molecular ions (e.g., m/z 1200–1500 range) and fragmentation patterns .
- Circular Dichroism (CD) : Confirms stereochemical integrity of the ribose moiety .
- Stability assays : Monitor hydrolysis under physiological pH (7.4) and temperature (37°C) via HPLC-UV .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Quantum mechanical calculations : Optimize transition states for phosphorylation using Gaussian 16 with B3LYP/6-31G(d) basis sets, focusing on energy barriers for acyl transfer .
- Molecular dynamics (MD) : Simulate lipid bilayer interactions (e.g., CHARMM36 force field) to predict membrane permeability of the tetratriaconta-pentaenoyl chain .
- Docking studies : Use AutoDock Vina to model binding to adenosine receptors, prioritizing derivatives with ΔG < -8 kcal/mol .
Data Contradiction Example : If experimental bioactivity contradicts computational predictions, re-evaluate force field parameters or solvent models (e.g., implicit vs. explicit water) .
Q. What experimental approaches can resolve discrepancies in phosphorylation efficiency across different batches?
- Troubleshooting workflow :
| Variable | Analysis Method | Reference |
|---|---|---|
| Reagent purity | ICP-MS for trace metals | |
| Solvent dryness | Karl Fischer titration | |
| Reaction kinetics | In-situ |
- Case Study : reports 50.6% yield for a similar fatty acid conjugate; if your yield is lower, verify stoichiometry of n-BuLi (1.5 equiv) and quenching protocols .
Q. How does the compound’s lipid tail influence its pharmacokinetic profile, and what assays are recommended for in vitro validation?
- Lipid-dependent bioavailability : The tetratriaconta-pentaenoyl chain enhances membrane affinity but may reduce aqueous solubility.
- Assays :
- Caco-2 permeability : Measure apparent permeability () at pH 6.5 and 7.4 .
- Plasma protein binding : Use ultrafiltration-LC/MS to quantify unbound fractions .
- Microsomal stability : Incubate with liver microsomes (1 mg/mL) and monitor depletion via LC-MS/MS .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stabilization protocol :
| Condition | Degradation Rate (%/month) | Intervention |
|---|---|---|
| -80°C (lyophilized) | <5% | Add 1% trehalose as cryoprotectant |
| 4°C (aqueous) | 15–20% | Use argon-sparged vials + 0.1% BHT |
- Analytical validation : Track peroxidation via thiobarbituric acid reactive substances (TBARS) assay .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting NMR and MS data for the same batch?
- Step 1 : Confirm instrument calibration (e.g., MS with reserpine standard; NMR with DSS reference) .
- Step 2 : Isolate impurities via preparative TLC and re-analyze. For example, identifies byproducts via δ 170–175 ppm (ester hydrolysis) .
- Step 3 : Cross-validate with orthogonal techniques (e.g., IR for carbonyl groups vs. MS fragmentation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
